molecular formula C17H30OSSn B14296195 3-Thiophenecarboxaldehyde, 2-(tributylstannyl)- CAS No. 119485-59-5

3-Thiophenecarboxaldehyde, 2-(tributylstannyl)-

Cat. No.: B14296195
CAS No.: 119485-59-5
M. Wt: 401.2 g/mol
InChI Key: SSMHFKUIMCGNAC-UHFFFAOYSA-N
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Description

3-Thiophenecarboxaldehyde, 2-(tributylstannyl)- is an organotin compound that features a thiophene ring substituted with a formyl group and a tributylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Thiophenecarboxaldehyde, 2-(tributylstannyl)- can be synthesized through a multi-step process. One common method involves the stannylation of 3-thiophenecarboxaldehyde. The reaction typically employs a stannylating agent such as tributyltin chloride in the presence of a base like lithium diisopropylamide (LDA) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for 3-Thiophenecarboxaldehyde, 2-(tributylstannyl)- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of organotin reagents to maintain safety and efficiency.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Thiophenecarboxaldehyde, 2-(tributylstannyl)- involves its reactivity with various reagents. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon bonds. The formyl group can participate in nucleophilic addition reactions, leading to the formation of alcohols or other derivatives .

Comparison with Similar Compounds

Properties

CAS No.

119485-59-5

Molecular Formula

C17H30OSSn

Molecular Weight

401.2 g/mol

IUPAC Name

2-tributylstannylthiophene-3-carbaldehyde

InChI

InChI=1S/C5H3OS.3C4H9.Sn/c6-3-5-1-2-7-4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;

InChI Key

SSMHFKUIMCGNAC-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=CS1)C=O

Origin of Product

United States

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